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Compound of Interest

Compound Name: ML 2-23

Cat. No.: B15578717 Get Quote

A direct comparative analysis between ML 2-23 and dasatinib cannot be provided at this time.

Extensive searches for a therapeutic agent specifically designated as "ML 2-23" in the context

of cancer treatment have not yielded any publicly available information. It is possible that "ML
2-23" is an internal compound code not yet disclosed in scientific literature, a new agent with

limited public data, or a misnomer.

This guide will, therefore, focus on providing a comprehensive overview of the well-established

therapeutic agent, dasatinib, to serve as a reference for researchers, scientists, and drug

development professionals. Information on dasatinib's mechanism of action, efficacy, and

relevant experimental data is presented below. Should information on "ML 2-23" become

available, a comparative analysis can be conducted.

Dasatinib: A Profile
Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases. It

is a well-established therapeutic agent in the treatment of certain types of leukemia.

Mechanism of Action
Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL fusion protein,

the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and a

subset of acute lymphoblastic leukemia (ALL).[1] Unlike its predecessor imatinib, dasatinib can

bind to both the active and inactive conformations of the ABL kinase domain, which contributes

to its efficacy in cases of imatinib resistance.[2][3]
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Beyond BCR-ABL, dasatinib also inhibits other key kinases involved in cancer cell proliferation,

survival, and metastasis. These include the SRC family kinases (SRC, LCK, YES, FYN), c-KIT,

ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][2][4]

This multi-targeted approach contributes to its broad anti-cancer activity.
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Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream

signaling pathways that drive leukemic cell proliferation and survival.
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Dasatinib has demonstrated significant efficacy in the treatment of CML and Ph+ ALL, both in

newly diagnosed patients and in those who are resistant or intolerant to imatinib.

Table 1: Summary of Dasatinib Efficacy in Chronic Myeloid Leukemia (CML)

Population Response Metric Efficacy Rate Citation

Newly Diagnosed

CML-CP vs. Imatinib

Major Molecular

Response (MMR)
79% vs. 65% [5]

Newly Diagnosed

CML-CP vs. Imatinib

Deep Molecular

Response (DMR)
44% vs. 25% [5]

Imatinib-Resistant

CML-CP

Complete Cytogenetic

Response (CCyR)
40% - 45% [6]

Imatinib-Resistant

CML-CP

Major Cytogenetic

Response
55% - 60% [6]

Table 2: Time to Response with Dasatinib in Newly Diagnosed CML-CP

Response Metric
Median Time to
Response
(Dasatinib)

Median Time to
Response
(Imatinib)

Citation

Major Molecular

Response (MMR)
11.9 months 14.7 months [5]

Deep Molecular

Response (DMR)
30.3 months 66.1 months [5]

Experimental Protocols
Detailed experimental protocols for the clinical trials cited above are extensive and can be

found in the primary publications. However, a general workflow for assessing the efficacy of a

tyrosine kinase inhibitor like dasatinib in a clinical trial setting is outlined below.

Experimental Workflow for a Phase III Clinical Trial of a Tyrosine Kinase Inhibitor
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Caption: A generalized workflow for a clinical trial comparing the efficacy of two tyrosine kinase

inhibitors in CML.

Conclusion
Dasatinib is a highly effective tyrosine kinase inhibitor with a well-characterized mechanism of

action and a significant body of clinical data supporting its use in CML and Ph+ ALL. While a

direct comparison with "ML 2-23" is not currently feasible due to the absence of public

information on the latter, the provided data on dasatinib can serve as a valuable benchmark for

evaluating the potential of novel therapeutic agents in this space. Researchers are encouraged

to consult the cited literature for more in-depth information on the clinical studies and

experimental protocols discussed.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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